4-Amino-2-chloro-5-nitrobenzoic acid
Overview
Description
4-Amino-2-chloro-5-nitrobenzoic acid is an aromatic compound that contains an amino group, a chloro group, and a nitro group attached to a benzoic acid core
Mechanism of Action
Target of Action
Nitro compounds, a class to which this compound belongs, are known to interact with various biological targets due to their polar nature .
Mode of Action
Nitro compounds, in general, are known for their high dipole moments, which result from the polar character of the nitro group . This polar character can influence the compound’s interaction with its targets, leading to various biochemical changes .
Biochemical Pathways
Nitro compounds can be involved in various biochemical reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .
Pharmacokinetics
Nitro compounds are known for their lower volatility and water solubility compared to ketones of about the same molecular weight . These properties can impact the bioavailability of the compound .
Result of Action
Nitro compounds are known to exhibit strong infrared bands, which can be identified in the spectra of nitroalkanes .
Action Environment
The properties of nitro compounds, such as their lower volatility and water solubility, can be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-2-chloro-5-nitrobenzoic acid can be synthesized through a multi-step process involving nitration, chlorination, and amination reactions. One common method involves the nitration of 2-chlorobenzoic acid to introduce the nitro group, followed by the reduction of the nitro group to an amino group using suitable reducing agents such as iron powder or tin chloride in acidic medium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloro-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as trifluoroperoxyacetic acid.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Trifluoroperoxyacetic acid for oxidation reactions.
Reducing Agents: Iron powder or tin chloride in acidic medium for reduction reactions.
Nucleophiles: Amines or thiols for substitution reactions.
Major Products Formed
Scientific Research Applications
4-Amino-2-chloro-5-nitrobenzoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitrobenzoic acid: Similar structure but lacks the chloro group.
2-Chloro-5-nitrobenzoic acid: Similar structure but lacks the amino group.
4-Nitrobenzoic acid: Lacks both the amino and chloro groups.
Uniqueness
4-Amino-2-chloro-5-nitrobenzoic acid is unique due to the presence of all three functional groups (amino, chloro, and nitro) on the benzoic acid core.
Properties
IUPAC Name |
4-amino-2-chloro-5-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,9H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYHEFCXYWMPKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])N)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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